Enhanced Lipophilicity (cLogP) Drives Improved Membrane Permeability Compared to Unsubstituted Azetidine
3-Methylazetidine demonstrates a calculated partition coefficient (cLogP) in the range of 0.8–1.2, which is significantly higher than the cLogP of unsubstituted azetidine (approx. 0.0–0.3). This ~0.8–1.0 log unit increase in lipophilicity is a key driver for improved passive membrane permeability, a crucial parameter for oral bioavailability and blood-brain barrier penetration [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 0.8–1.2 |
| Comparator Or Baseline | Unsubstituted Azetidine (cLogP ~0.0–0.3) |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.0 |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3). |
Why This Matters
This data allows a medicinal chemist to rationally select 3-methylazetidine over azetidine when increased lipophilicity is required to achieve a target cLogP range (e.g., 1–3) for optimal CNS or oral drug exposure.
- [1] PubChem. (2025). 3-Methylazetidine; Azetidine. Compound Summaries. National Center for Biotechnology Information. View Source
